
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two 4-bromophenyl groups and one phenyl group attached to the triazole ring. It is known for its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole has several scientific research applications:
Materials Science: It is used in the synthesis of π-conjugated polymers with applications in organic electronics, such as light-emitting diodes and solar cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through various coupling reactions.
Biological Studies: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromophenyl groups can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound with similar structural features.
N-(4-(3,5-bis(4-bromophenyl)-[1,2,4]triazol-4-yl)-phenyl)carbazole: A related triazole derivative used in the synthesis of π-conjugated polymers.
Uniqueness
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in the synthesis of advanced materials and in various chemical transformations.
特性
CAS番号 |
117594-19-1 |
|---|---|
分子式 |
C20H13Br2N3 |
分子量 |
455.1 g/mol |
IUPAC名 |
3,5-bis(4-bromophenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H13Br2N3/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18/h1-13H |
InChIキー |
HKDVNJUSVLHBGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
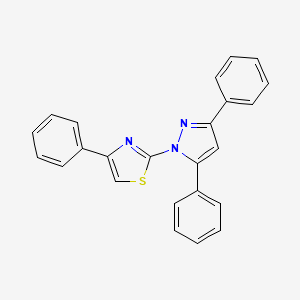
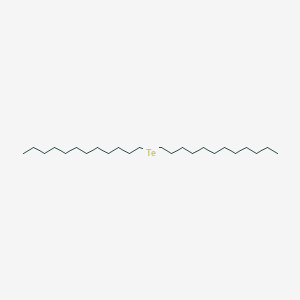
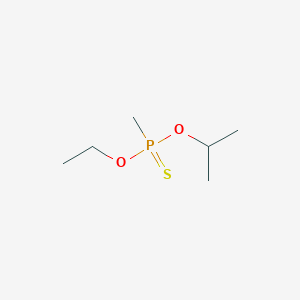

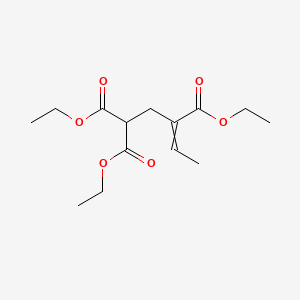

![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
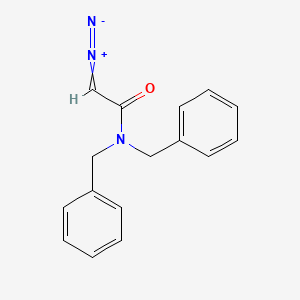

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
